3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid
Description
3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is a synthetic quinoline-based compound featuring a sulfanyl linkage to a propanoic acid moiety. Its structure includes a 6-ethoxy and 2-methyl substitution on the quinoline ring, which likely enhances its solubility and biological interactions compared to simpler analogs.
Properties
CAS No. |
546062-57-1 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(6-ethoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H17NO3S/c1-3-19-11-4-5-13-12(9-11)14(8-10(2)16-13)20-7-6-15(17)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,18) |
InChI Key |
QAUSGQDHJCNHTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)SCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.
Propanoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Propanoic Acid Derivatives
describes a series of 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives, where substituents (R = H, CH₃, OCH₃, OC₂H₅) modulate physicochemical and biological properties. A comparison is summarized below:
The 6-ethoxy group in the target compound likely offers superior metabolic stability over the 6-methoxy analog, as ethoxy groups resist demethylation enzymes more effectively. The 2-methyl substitution may further stabilize the quinoline ring against oxidative degradation .
Chlorinated 3-Phenylpropanoic Acid Derivatives
reports chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) isolated from marine Streptomyces. These compounds exhibit selective antimicrobial activity against E. coli and S. aureus but lack the quinoline moiety. Key differences include:
Hydroxycinnamic Acid Metabolites
highlights reduced forms of hydroxycinnamic acids (e.g., 3-(3′,4′-dihydroxyphenyl)propanoic acid) as dietary metabolites. These lack the sulfanyl linkage and heterocyclic system but share the propanoic acid backbone. Key contrasts:
- Pharmacokinetics: Hydroxycinnamic metabolites undergo rapid phase II conjugation (sulfation/glucuronidation), achieving plasma Cmax within 4–11 hours. The target compound’s quinoline and ethoxy groups may delay absorption, favoring sustained release.
Simple Phenylpropanoic Acid Analogs
lists 3-(2-methoxyphenyl)propanoic acid, a structurally simpler analog. Differences include:
- Complexity: The absence of a sulfanyl linkage and quinoline ring reduces steric bulk, increasing bioavailability but limiting target specificity.
- Applications: Simple phenylpropanoic acids are often intermediates in organic synthesis, whereas the target compound’s design implies therapeutic intent .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Table 2: Solubility and Stability of Quinoline Derivatives ()
| Substituent (R) | LogP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| H | 2.8 | 0.5 | 1.2 h |
| OC₂H₅ (Target) | 3.1 | 12.4 (as sodium salt) | 4.5 h |
| OCH₃ | 2.9 | 15.1 (as sodium salt) | 3.8 h |
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